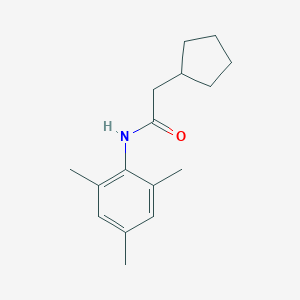

2-cyclopentyl-N-mesitylacetamide

Description

2-Cyclopentyl-N-mesitylacetamide is a substituted acetamide featuring a cyclopentyl group at the α-carbon and a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom. The cyclopentyl moiety may enhance lipophilicity and steric effects, while the mesityl group could influence electronic properties and binding interactions due to its bulky, electron-donating nature .

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

2-cyclopentyl-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C16H23NO/c1-11-8-12(2)16(13(3)9-11)17-15(18)10-14-6-4-5-7-14/h8-9,14H,4-7,10H2,1-3H3,(H,17,18) |

InChI Key |

FBLBYVYGJLMFGL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCC2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-mesitylacetamide typically involves the reaction of 2,4,6-trimethylphenylamine with cyclopentanone in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Halogenated compounds, ethers

Scientific Research Applications

2-cyclopentyl-N-mesitylacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its amide functional group makes it a suitable candidate for drug design and development.

Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it an ideal component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, its hydrophobic cyclopentyl and trimethylphenyl groups can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent-Based Comparisons

a. Chloro-Substituted Acetamides

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (thenylchlor) are widely used as herbicides . These analogs differ from 2-cyclopentyl-N-mesitylacetamide in their electron-withdrawing chloro substituents and nitrogen-bound aromatic/heteroaromatic groups. The chloro group increases reactivity, making these compounds effective in disrupting plant lipid biosynthesis, whereas the mesityl group in the target compound may confer greater steric hindrance and altered binding kinetics .

b. Cyclopentyl-Containing Analogs 2-(Cyclopentylamino)acetic acid (CAS 1258639-53-0) shares the cyclopentyl motif but lacks the mesityl group and acetamide backbone. It is listed as a glycine derivative with 10 suppliers globally, suggesting industrial relevance in peptide synthesis or medicinal chemistry . The absence of the mesityl group in this compound highlights the unique structural hybrid of this compound.

c. Methyl-Substituted Acetamides 2-Chloro-N-methylacetamide (CAS MFCD00018913) features a simpler structure with a methyl group on nitrogen. Its primary use is in organic synthesis, with reported applications as an intermediate in pharmaceuticals.

Functional and Toxicological Comparisons

- Herbicidal Activity : Alachlor and pretilachlor (from ) are pre-emergent herbicides targeting weed grasses. Their efficacy is linked to chloro substituents and aromatic groups, whereas this compound’s mesityl group might redirect bioactivity toward different biological targets, such as enzymes or receptors in mammalian systems .

- Toxicity: Limited toxicological data exist for structurally related compounds. For example, 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) lacks comprehensive toxicity studies, emphasizing the need for caution in handling acetamide derivatives .

Data Table: Key Structural and Functional Attributes

Research Findings and Trends

- Substituent Effects : Chloro and methyl groups enhance reactivity but may reduce selectivity, while bulky groups like mesityl improve target specificity at the expense of solubility .

- Industrial Relevance: Cyclopentyl-containing compounds are prioritized for their balanced lipophilicity and metabolic stability, as seen in 2-(cyclopentylamino)acetic acid’s commercial availability .

- Toxicological Gaps : Many acetamide derivatives, including this compound, require rigorous toxicological profiling to assess environmental and health risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.